molecular formula C19H19NO4 B557644 Fmoc-N-Me-D-Ala-OH CAS No. 138774-92-2

Fmoc-N-Me-D-Ala-OH

Cat. No.: B557644
CAS No.: 138774-92-2
M. Wt: 325,37 g/mole
InChI Key: JOFHWKQIQLPZTC-GFCCVEGCSA-N
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Description

Fmoc-N-Me-D-Ala-OH: N-fluorenylmethyloxycarbonyl-N-methyl-D-alanine , is a derivative of alanine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Ala-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The synthesis involves the following steps :

    Attachment to Resin: The amino acid is attached to the 2-CTC resin.

    N-Methylation: The amino acid is N-methylated using either dimethyl sulfate or methyl iodide.

    Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-Me-D-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with the desired sequence and structure, free from the Fmoc protecting group.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Ala-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration and N-methylation, which can impart different biological activities and properties compared to its L-enantiomer and non-methylated counterparts. The N-methylation can enhance the bioavailability and stability of peptides, making it a valuable building block in peptide synthesis .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350930
Record name N-Fmoc-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138774-92-2
Record name N-Fmoc-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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